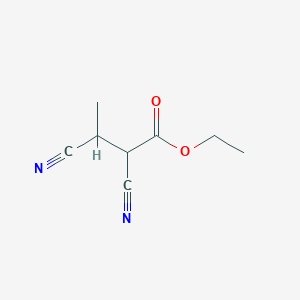

Ethyl 2,3-dicyanobutyrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

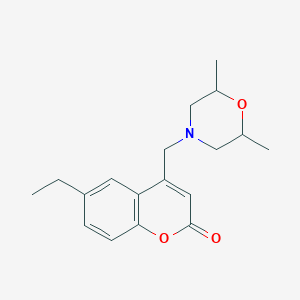

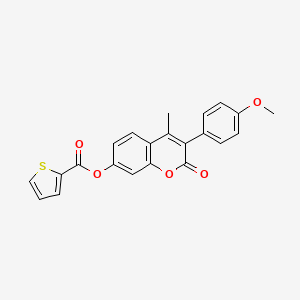

Synthesis of Coumarin Derivatives

EDCB is utilized in the synthesis of coumarin-3-carboxylate esters , which are important in the pharmaceutical industry. The condensation of EDCB with salicylaldehyde, followed by a cyclization process, leads to the formation of these esters. This reaction is significant for creating compounds with potential applications in medicine, including drug candidates .

Organic Chemistry Research

In organic chemistry, EDCB serves as a starting material for various reactions. Its unique chemical properties enable the exploration of different cyclization mechanisms and the development of new synthetic methodologies. Researchers use EDCB to study the Knoevenagel condensation followed by intramolecular cyclization, a key method for constructing 3-substituted coumarin derivatives .

Therapeutic Potential Exploration

EDCB’s derivatives, such as Ethyl 3-Hydroxybutyrate, have been studied for their therapeutic potential in alleviating conditions like skeletal muscle wasting in cancer cachexia. Research in this area focuses on the effects of these compounds on metabolic syndromes and their ability to improve survival rates and reduce tumor weights .

Food Additives and Cosmetics

The derivatives of EDCB are found in various food additives and cosmetics. Their versatile applications include flavoring agents in food products and active ingredients in cosmetic formulations. The safety and efficacy of these compounds are subjects of ongoing research to ensure consumer health .

Optical Devices and Dyes

EDCB-related compounds are used in the manufacturing of optical devices and dyes. Their unique physical and chemical properties make them suitable for applications that require specific light absorption or emission characteristics. This includes the development of new materials for LED displays and laser technologies .

Green Chemistry Initiatives

EDCB plays a role in green chemistry, where it’s used to develop environmentally friendly synthetic procedures. Researchers aim to minimize the use of hazardous solvents and streamline isolation procedures, making the chemical synthesis process safer and more sustainable .

Safety and Hazards

Orientations Futures

While specific future directions for Ethyl 2,3-dicyanobutyrate are not mentioned in the search results, there are indications of ongoing research in related areas. For instance, improving microbial phenotype and adopting methods like adaptive evolution could open up future directions to improve the production of similar compounds . Additionally, Atom Transfer Radical Polymerizations (ATRP) is one of the leading reversible deactivation radical polymerizations (RDRPs) that have been recognized as emerging technologies with the potential to make our planet more sustainable .

Propriétés

IUPAC Name |

ethyl 2,3-dicyanobutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-3-12-8(11)7(5-10)6(2)4-9/h6-7H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQUMBAZXHHCNOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C#N)C(C)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2,3-dicyanobutyrate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 3-cyano-2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2975913.png)

![(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2975921.png)

![(5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-(benzo[d]isoxazol-3-yl)acetate](/img/structure/B2975929.png)